molecular formula C14H20N2S B5828063 1-Cyclopentyl-3-(3,5-dimethylphenyl)thiourea

1-Cyclopentyl-3-(3,5-dimethylphenyl)thiourea

Cat. No.: B5828063
M. Wt: 248.39 g/mol
InChI Key: XYMCOFFYLKYPGC-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(3,5-dimethylphenyl)thiourea is an organic compound with the molecular formula C14H20N2S It is a thiourea derivative, characterized by the presence of a cyclopentyl group and a 3,5-dimethylphenyl group attached to the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-3-(3,5-dimethylphenyl)thiourea typically involves the reaction of cyclopentyl isothiocyanate with 3,5-dimethylaniline. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-3-(3,5-dimethylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-Cyclopentyl-3-(3,5-dimethylphenyl)thiourea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(3,5-dimethylphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclopentyl-3-phenylthiourea
  • 1-Cyclopentyl-3-(4-methylphenyl)thiourea
  • 1-Cyclopentyl-3-(3,5-dichlorophenyl)thiourea

Uniqueness

1-Cyclopentyl-3-(3,5-dimethylphenyl)thiourea is unique due to the presence of the 3,5-dimethylphenyl group, which imparts specific chemical and biological properties. This structural feature may influence the compound’s reactivity, binding affinity, and overall activity in various applications.

Properties

IUPAC Name

1-cyclopentyl-3-(3,5-dimethylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2S/c1-10-7-11(2)9-13(8-10)16-14(17)15-12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMCOFFYLKYPGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)NC2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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